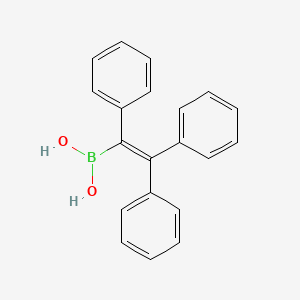

1,2,2-Triphenylvinylboronic acid

Description

Properties

IUPAC Name |

1,2,2-triphenylethenylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BO2/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUYJIIIZQRQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triphenylvinylboronic acid can be synthesized through several methods. One common approach involves the reaction of triphenylvinyl halides with boronic acid derivatives under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is often employed, where triphenylvinyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenylvinylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

1,2,2-Triphenylvinylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Mechanism of Action

The mechanism of action of 1,2,2-Triphenylvinylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The compound’s reactivity is also influenced by the electronic properties of the triphenylvinyl moiety, which can stabilize reaction intermediates and facilitate various chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Derivatives

*Predicted values based on structural analogs .

Reactivity and Stability

- Electronic Effects : Fluorinated derivatives (e.g., 2-Trifluoromethylphenylboronic acid) exhibit stronger Lewis acidity (lower pKa) due to electron-withdrawing -CF₃ groups, enhancing reactivity in electrophilic substitutions .

- Thermal Stability: Triphenyl-substituted boronic acids are expected to demonstrate superior thermal stability (>400°C) compared to mono- or di-substituted analogs, as aromatic systems resist decomposition .

Q & A

Q. What are the optimal conditions for synthesizing 1,2,2-Triphenylvinylboronic acid via Suzuki-Miyaura coupling?

Methodological Answer: The synthesis typically involves coupling 1,2,2-triphenylethenyl halides with boronic acid precursors. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading .

- Base : K₂CO₃ or Na₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) to stabilize the boronic acid .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers ensure purity and structural validation of this compound?

Methodological Answer:

Q. What are the stability considerations for handling this compound?

Methodological Answer:

- Storage : Under anhydrous conditions at 0–4°C in amber vials to prevent hydrolysis and photodegradation .

- Decomposition risks :

Advanced Research Questions

Q. How does the steric bulk of the triphenylvinyl group influence aggregation-induced emission (AIE) properties?

Methodological Answer:

Q. What strategies mitigate low reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and improves yields by enhancing catalyst turnover .

- Additives : Use of silver oxide (Ag₂O) to stabilize the boronate intermediate and suppress protodeboronation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing the transition state .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Controlled variable testing : Systematically vary catalyst loading, solvent ratios, and temperature to identify optimal conditions .

- Byproduct analysis : Use LC-MS to detect side products (e.g., homocoupling or deboronation) and adjust stoichiometry .

- Reproducibility protocols : Pre-dry solvents and reagents (molecular sieves for boronic acid) to minimize moisture interference .

Q. What role does this compound play in designing luminescent sensors?

Methodological Answer:

- AIE-based sensors : Incorporate the compound into polymers or nanoparticles for detecting metal ions (e.g., Hg²⁺, Cu²⁺) via fluorescence quenching .

- Surface functionalization : Covalent grafting onto silica nanoparticles for pH-responsive luminescence in biological imaging .

- Quantitative analysis : Calibration curves linking analyte concentration to emission intensity changes (R² > 0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.